molecular formula C6H9F5O2 B14891999 1-Difluoroethoxy-2-Trifluoroethoxyethane

1-Difluoroethoxy-2-Trifluoroethoxyethane

Cat. No.: B14891999
M. Wt: 208.13 g/mol
InChI Key: ZWTPNQIKYGASCO-UHFFFAOYSA-N
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Description

1-Difluoroethoxy-2-Trifluoroethoxyethane is an organofluorine compound with the molecular formula C₆H₉F₅O₂. It is known for its unique chemical structure, which includes both difluoroethoxy and trifluoroethoxy groups. This compound is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Difluoroethoxy-2-Trifluoroethoxyethane typically involves the reaction of difluoroethanol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Difluoroethoxy-2-Trifluoroethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or halides.

Scientific Research Applications

1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential drug candidate for targeting specific molecular pathways.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A simpler compound with only difluoroethoxy groups.

    1,1,1-Trifluoroethane: Contains only trifluoroethoxy groups.

    2-(1,1-Difluoroethoxy)-1,1,1-Trifluoroethane: A closely related compound with similar functional groups.

Uniqueness

1-Difluoroethoxy-2-Trifluoroethoxyethane is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups in its structure. This dual functionality provides it with distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C6H9F5O2

Molecular Weight

208.13 g/mol

IUPAC Name

2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane

InChI

InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2

InChI Key

ZWTPNQIKYGASCO-UHFFFAOYSA-N

Canonical SMILES

C(COCC(F)(F)F)OCC(F)F

Origin of Product

United States

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